Ro 1138452 hydrochloride Ro 1138452 hydrochloride Selective prostacyclin IP receptor antagonist (pKi = 8.3). Exhibits no affinity at other prostanoid receptors (EP1-4, FP and TP) in a radioligand binding assay. Demonstrates analgesic activity in rats. Orally bioavailable.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1556018
InChI:
SMILES:
Molecular Formula: C19H23N3O.HCl
Molecular Weight: 345.87

Ro 1138452 hydrochloride

CAS No.:

Cat. No.: VC1556018

Molecular Formula: C19H23N3O.HCl

Molecular Weight: 345.87

* For research use only. Not for human or veterinary use.

Ro 1138452 hydrochloride -

Specification

Molecular Formula C19H23N3O.HCl
Molecular Weight 345.87

Introduction

Chemical Structure and Properties

Ro 1138452 hydrochloride is chemically identified as 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride. This compound possesses distinctive physical and chemical characteristics that contribute to its pharmacological activity and utility in research settings.

Physical and Chemical Characteristics

PropertySpecification
Chemical FormulaC₁₉H₂₃N₃O·HCl
Molecular Weight345.87 g/mol
Physical FormSolid
SolubilitySoluble to 100mM in water and to 100mM in DMSO
Purity>98%

The compound's molecular structure features an imidazoline group connected to a biaryl system, with one of the aromatic rings containing an isopropoxy substituent. This structural arrangement confers the molecule with its selective binding properties to the prostacyclin IP receptor .

Pharmacological Activity

Receptor Binding Profile

ReceptorBinding Affinity (pKi)
Prostacyclin IP8.3
Imidazoline I28.3
PAF (Platelet Activating Factor)7.9
Other prostanoid receptors (EP1-4, FP, TP)Minimal to none

The high specificity of Ro 1138452 extends to various other receptor types, including α1B-adrenoceptors, muscarinic M1, M2, M3, and M4 receptors, and serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT4), where it demonstrates minimal binding (pKi≤6.1) .

Functional Antagonism

In functional studies, Ro 1138452 hydrochloride has demonstrated potent antagonistic effects against prostacyclin receptor-mediated actions. Research has shown that it effectively inhibits carbaprostacyclin-induced cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the human IP receptor, with an antagonist affinity (pKi) of 9.0±0.06 . This functional antagonism has been observed across multiple experimental models, including isolated vascular smooth muscle and platelet preparations .

Experimental Research Findings

Analgesic and Anti-inflammatory Activity

Several in vivo studies have demonstrated significant analgesic and anti-inflammatory effects of Ro 1138452 hydrochloride:

ModelDose RangeEffect
Acetic acid-induced abdominal constrictions1-10 mg/kg (i.v.)Significant reduction
Carrageenan-induced mechanical hyperalgesia3-100 mg/kg (p.o.)Significant reduction
Carrageenan-induced edema formation3-100 mg/kg (p.o.)Significant reduction

These findings suggest that Ro 1138452 possesses substantial analgesic and anti-inflammatory potential, likely mediated through its antagonism of prostacyclin IP receptors .

Comparative Pharmacology

Research has compared Ro 1138452 with other IP receptor antagonists, particularly RO3244794. Both compounds display high affinity for human and rodent IP receptors, but their selectivity profiles differ. While Ro 1138452 shows some affinity for I2 and PAF receptors, RO3244794 appears to be more selective for the IP receptor with negligible binding to other prostanoid receptors (EP1, EP3, EP4, and TP) .

PropertyRo 1138452RO3244794
IP receptor antagonist affinity (pKi)9.0±0.068.5±0.11
SelectivitySome affinity for I2 (8.3) and PAF (7.9)Highly selective for IP receptor
Analgesic activity (i.v.)1-10 mg/kg1-30 mg/kg
Oral anti-inflammatory activity3-100 mg/kg0.3-30 mg/kg

Both compounds demonstrated analgesic and anti-inflammatory effects in various animal models, suggesting their potential therapeutic value in pain and inflammation management .

Experimental Methodologies

Receptor Binding Assays

Receptor binding studies with Ro 1138452 hydrochloride typically employ displacement of radiolabeled ligands, such as 3H-iloprost. These experiments often use membrane preparations from human platelets or cells stably expressing the human IP receptor. Competition displacement binding experiments utilize increasing concentrations of the compound to compete with the radiolabeled ligand, and the data are analyzed by iterative curve fitting to determine binding parameters .

Functional Assays

Functional antagonism of Ro 1138452 is commonly assessed by measuring inhibition of prostacyclin agonist-induced effects. In smooth muscle preparations, this involves constructing concentration-response relationships for relaxant agonists in the presence of increasing concentrations of the antagonist. In platelet studies, the compound's ability to antagonize prostacyclin agonist-induced inhibition of platelet aggregation is evaluated .

Applications in Research

Tool for Receptor Characterization

Ro 1138452 hydrochloride has proven to be a valuable tool for characterizing prostanoid receptors. Its high selectivity for the IP receptor makes it particularly useful for distinguishing between IP receptor-mediated responses and those mediated by other prostanoid receptors. This has facilitated research into understanding the physiological and pathophysiological roles of prostacyclin .

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